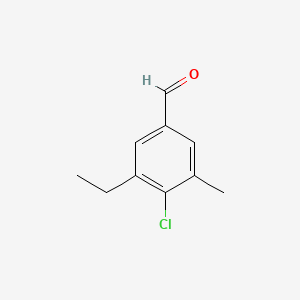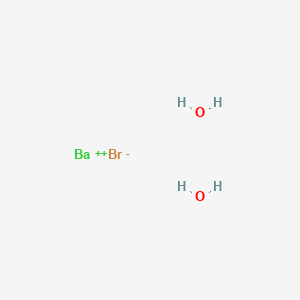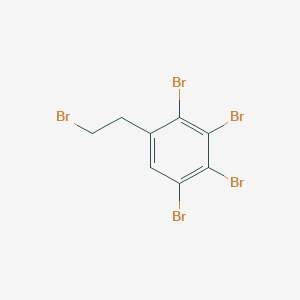
2-Propanol, 1-(2-chloroethoxy)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1-(2-chloroethoxy)-2-methyl- is an organic compound with the molecular formula C6H13ClO2 It is a derivative of propanol, where the hydroxyl group is substituted with a 2-chloroethoxy group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-chloroethoxy)-2-methyl- typically involves the reaction of 2-chloroethanol with 2-methylpropanol in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1-(2-chloroethoxy)-2-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of phase transfer catalysts can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
2-Propanol, 1-(2-chloroethoxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted ethers or amines.
科学研究应用
2-Propanol, 1-(2-chloroethoxy)-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2-Propanol, 1-(2-chloroethoxy)-2-methyl- involves its interaction with specific molecular targets. The chloroethoxy group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Propanol, 1-(2-chloroethoxy)-: Similar structure but lacks the methyl group.
2-Propanol, 2-(2-chloroethoxy)-: Similar structure but the chloroethoxy group is attached to a different carbon atom.
Uniqueness
2-Propanol, 1-(2-chloroethoxy)-2-methyl- is unique due to the presence of both a chloroethoxy group and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
870-57-5 |
|---|---|
分子式 |
C6H13ClO2 |
分子量 |
152.62 g/mol |
IUPAC 名称 |
1-(2-chloroethoxy)-2-methylpropan-2-ol |
InChI |
InChI=1S/C6H13ClO2/c1-6(2,8)5-9-4-3-7/h8H,3-5H2,1-2H3 |
InChI 键 |
FMCYGHAIJOLRFS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COCCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol](/img/structure/B14757762.png)
![2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole](/img/structure/B14757767.png)
![2-Methoxy-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B14757772.png)

![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane](/img/structure/B14757783.png)

![[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole](/img/structure/B14757793.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)

![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)


![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)
![Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-](/img/structure/B14757851.png)
